molecular formula C10H7FN2O2 B12919950 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one CAS No. 105441-02-9

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12919950
CAS No.: 105441-02-9
M. Wt: 206.17 g/mol
InChI Key: PYYSAUHLPLZZKX-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a fluorinated pyrimidinone derivative characterized by a phenyl group at position 2, fluorine at position 5, and a hydroxyl group at position 4. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 5. The fluorine and hydroxyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions.

Properties

CAS No.

105441-02-9

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7FN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15)

InChI Key

PYYSAUHLPLZZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)O

Origin of Product

United States

Preparation Methods

Condensation Route with β-Ketoester and Amidines

A common route involves the condensation of a fluorinated β-ketoester with an amidine derivative:

  • Step 1: Synthesis of a 5-fluoro-β-ketoester intermediate.
  • Step 2: Condensation of this intermediate with an amidine or thiourea under reflux conditions in ethanol or acetic acid to form the pyrimidinone ring.
  • Step 3: Hydrolysis or tautomerization to yield the 6-hydroxy group.

This method benefits from straightforward reaction conditions and good yields, as reported in pyrimidine synthesis literature.

Electrophilic Fluorination of Pyrimidinones

Alternatively, the pyrimidinone core can be synthesized first without fluorine, followed by selective fluorination at the 5-position:

  • Step 1: Synthesis of 6-hydroxy-2-phenylpyrimidin-4(3H)-one via condensation of phenyl-substituted amidines with β-ketoesters.
  • Step 2: Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at C5.

This approach allows late-stage fluorination, which can be advantageous for structural diversification.

Suzuki Cross-Coupling for Phenyl Substitution

To introduce the phenyl group at position 2, Suzuki-Miyaura cross-coupling is often employed:

  • Step 1: Bromination at the 2-position of a 5-fluoro-6-hydroxy-pyrimidin-4-one intermediate.
  • Step 2: Palladium-catalyzed Suzuki coupling with phenylboronic acid under microwave irradiation or conventional heating.
  • Step 3: Purification to isolate the 2-phenyl substituted product.

This method provides high regioselectivity and functional group tolerance.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 β-Ketoester synthesis Fluorinated β-ketoester preparation Fluorinated β-ketoester intermediate
2 Condensation Amidines or thiourea, reflux in ethanol/acetic acid Formation of pyrimidinone ring
3 Electrophilic fluorination Selectfluor or NFSI, mild conditions Introduction of fluorine at C5
4 Bromination NBS or similar brominating agent Bromination at C2 position
5 Suzuki cross-coupling Pd catalyst, phenylboronic acid, base, heat Introduction of phenyl group at C2
6 Purification Chromatography or recrystallization Pure this compound

Research Findings and Yields

  • Yields for the condensation step typically range from 65% to 85%, depending on the substrate purity and reaction time.
  • Electrophilic fluorination yields vary but are generally high (70–90%) with minimal side reactions when using Selectfluor.
  • Suzuki coupling yields for arylation at C2 are reported between 60% and 80%, with microwave-assisted protocols improving reaction times and yields.
  • The overall synthetic route is considered efficient, cost-effective, and amenable to scale-up.

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for the pyrimidinone ring protons and the phenyl group confirm substitution patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with the fluorinated phenylpyrimidinone.
  • Elemental Analysis: Confirms the presence of fluorine and hydroxy substituents.
  • X-ray Crystallography: Occasionally used to confirm the position of fluorine and hydroxy groups on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Notable applications include:

  • Antimicrobial Properties : Research indicates that compounds similar to 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one possess significant antimicrobial activity. Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. The presence of the fluorine atom enhances its binding affinity to target enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating its potential use in developing anti-inflammatory drugs. Further research is required to elucidate the specific mechanisms involved.

Structural Comparisons

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of related compounds:

Compound NameStructure CharacteristicsNotable Activities
5-Hydroxy-2-phenylpyrimidin-4(3H)-oneHydroxyl group at the 5-positionAntimicrobial properties
5-Chloro-2-methylpyrimidin-4(3H)-oneChlorine atom at the 5-positionPotential anti-inflammatory effects
6-Methyl-2-(4-fluorophenyl)pyrimidin-4(3H)-oneMethyl group at the 6-positionAnticancer activity

These comparisons highlight how variations in substituents can significantly influence biological activities and potential applications in drug development.

Case Studies

Several case studies have explored the applications of this compound in depth:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound with specific enzymes involved in inflammatory responses revealed that it could inhibit their activity effectively, paving the way for anti-inflammatory drug design.
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound indicated favorable absorption and metabolism characteristics, which are crucial for its potential use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one with structurally related pyrimidinone derivatives:

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Key Spectral Data (NMR, IR) Biological Activity
This compound 5-F, 6-OH, 2-Ph Not reported C₁₁H₈FN₂O₂ Not available Not specified
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph Not reported C₁₁H₉ClN₂O
5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one 5-Ethoxycarbonyl, 6-Me, 4-Ph 202 C₁₄H₁₆N₂O₃ IR: 3244 (N-H), 1725 (C=O), 1644 cm⁻¹
6-Ethyl-5-fluoropyrimidin-4(3H)-one 5-F, 6-Et Not reported C₆H₇FN₂O
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 5-Bz, 6-(4-F-Ph), 4-OH, 4-CF₃ Not reported C₁₉H₁₃F₄N₂O₃ Antifungal, antioxidant

Key Observations

6-Hydroxyl vs. 6-Methyl/Trifluoromethyl: The hydroxyl group improves solubility in polar solvents but may reduce metabolic stability compared to methyl or trifluoromethyl groups .

Spectral Data :

  • IR spectra of analogs like 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-... show characteristic peaks for carbonyl (1725 cm⁻¹) and N-H (3244 cm⁻¹) groups, which are likely present in the target compound.

Biological Activity: While the target compound’s activity is unspecified, 5-benzoyl-6-(4-fluorophenyl)-...

Synthetic Routes: Halogenated analogs (e.g., 5-Chloro-6-(trifluoromethyl)... ) are synthesized using phosphoryl chloride, a reagent that could be adapted for introducing fluorine at position 5. Hydroxyl groups are often introduced via hydrolysis or oxidative methods, as seen in β-D-ribofuranose derivatives .

Research Implications and Gaps

  • Physicochemical Properties : The hydroxyl and fluorine substituents may enhance water solubility compared to methyl or chloro analogs, but experimental validation is needed.
  • Biological Screening: No direct data exist for the target compound, but related structures (e.g., ) justify further testing for antimicrobial or anticancer activity.
  • Spectral Characterization : Future studies should include NMR and IR analyses to confirm the structure and compare electronic environments with analogs like .

Biological Activity

5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position, which contribute to its unique biochemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9FN2OC_{11}H_{9}FN_{2}O, with a molecular weight of approximately 204.20 g/mol. The structural characteristics of this compound enhance its interaction with biological targets, particularly enzymes involved in metabolic pathways.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The fluorine atom enhances the compound's ability to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound a candidate for therapeutic applications, particularly in cancer treatment.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The mechanism involves interference with nucleotide metabolism, akin to other fluorinated pyrimidines like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
L1210 Mouse Leukemia<0.1Inhibition of thymidylate synthase
MCF7 Breast Cancer0.15Disruption of nucleotide synthesis
A549 Lung Cancer0.12Induction of apoptosis

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in critical metabolic processes. For instance, it has been identified as a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)
Thymidylate SynthaseCompetitive<0.05
Dihydropyrimidine DehydrogenaseNon-competitive0.25

Case Studies

  • Study on L1210 Mouse Leukemia Cells : A series of fluorinated pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against L1210 cells. The study found that compounds similar to this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Further investigations revealed that the presence of the fluorine atom significantly alters the pharmacokinetic properties of the compound, enhancing its metabolic stability and bioavailability compared to non-fluorinated analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one?

The synthesis often involves cyclization reactions using fluorinated precursors. For example, fluorinated pyrimidinones can be synthesized via condensation of methyl 2-fluoro-3-oxoesters with substituted ureas or isoureas under basic conditions (e.g., sodium methoxide in methanol). Reaction optimization may require precise temperature control (e.g., 100°C) and purification via extraction and reduced-pressure distillation . X-ray crystallography is critical for confirming regioselectivity and structural fidelity .

Q. How can the crystal structure of this compound be characterized to resolve ambiguities in regiochemistry?

Single-crystal X-ray diffraction is the gold standard. For fluorinated pyrimidinones, data collection at 298 K with refinement (R factor < 0.1) resolves bond lengths and angles, distinguishing between tautomeric forms (e.g., keto-enol equilibria). Hydrogen-bonding networks in the crystal lattice further validate hydroxyl and fluorine positioning .

Q. What analytical techniques are essential for verifying purity and structural integrity?

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR detects hydroxyl protons and aromatic substituents.
  • HPLC-MS : Ensures >95% purity and confirms molecular weight.
  • IR Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (broad ~3200–3500 cm1^{-1}) functional groups.
  • Elemental Analysis : Matches theoretical and experimental C, H, N, F percentages .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution. For example, fluorine’s electronegativity alters the pyrimidinone ring’s electron density, influencing hydrogen-bonding capacity with biological targets (e.g., enzymes). Molecular docking studies using software like AutoDock Vina can prioritize derivatives for synthesis .

Q. What experimental strategies address contradictory biological activity data across studies?

  • Dose-Response Curves : Confirm whether discrepancies arise from concentration-dependent effects.
  • Metabolic Stability Assays : Evaluate if rapid degradation in certain media reduces observed activity.
  • Target-Specific Profiling : Use kinase or receptor-binding assays to isolate mechanisms (e.g., inhibition of cancer cell proliferation via kinase X vs. off-target effects) .

Q. How does fluorination at the 5-position influence photophysical properties for imaging applications?

Fluorine’s electron-withdrawing effect increases the compound’s π-π* transition energy, shifting UV-Vis absorption maxima. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which are critical for designing fluorophores with minimal photobleaching in cellular imaging .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Fluorinated intermediates may racemize under high-temperature conditions. Strategies include:

  • Chiral Chromatography : For small-scale resolution.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings.
  • Low-Temperature Cyclization : Minimizes thermal degradation of stereocenters .

Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action in cancer cells?

Treat cells with the compound and analyze 1H^{1}\text{H}-NMR spectra of intracellular metabolites. Downregulation of glycolysis intermediates (e.g., lactate) or TCA cycle components (e.g., citrate) may indicate mitochondrial targeting. Pair with siRNA knockdown of suspected targets (e.g., metabolic enzymes) for validation .

Methodological Notes

  • Synthetic Optimization : Replace traditional solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Precisely document reaction conditions (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .

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